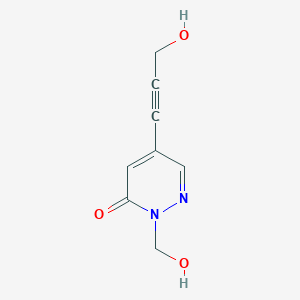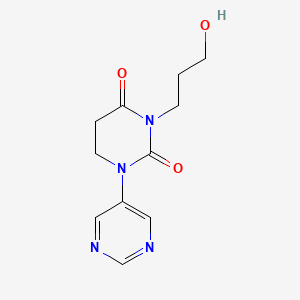![molecular formula C34H23N4NaO6S2 B13112654 Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium CAS No. 6378-88-7](/img/structure/B13112654.png)
Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Blue 59, also known as 1,4-Bis(ethylamino)-9,10-anthraquinone, is a synthetic dye belonging to the anthraquinone class. It is widely used in various industries due to its vibrant blue color and stability. This compound is soluble in water and has a maximum absorption wavelength (λmax) of 595 nm .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 59 involves the condensation of 1,4-diaminoanthraquinone with ethylamine. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{1,4-diaminoanthraquinone} + 2 \text{ethylamine} \rightarrow \text{Acid Blue 59} ]
Industrial Production Methods
Industrial production of Acid Blue 59 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the following steps:
Oxidation: The leuco form of the dye is oxidized using an oxidizing agent such as manganese dioxide in an aqueous solution.
Neutralization: The oxidized solution is neutralized using sodium carbonate to form a suspension.
Filtration: The suspension is filtered to remove any solid impurities.
Concentration and Drying: The filtered solution is concentrated and dried to obtain the final dye product.
化学反応の分析
Types of Reactions
Acid Blue 59 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions, leading to the cleavage of the azo bond.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, persulfate.
Reducing Agents: Sodium dithionite, zero-valent iron nanoparticles.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various metabolites and degradation products, which can be analyzed using techniques such as high-performance liquid chromatography and Fourier-transform infrared spectroscopy .
科学的研究の応用
Acid Blue 59 has numerous applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and polyesters .
作用機序
The mechanism of action of Acid Blue 59 involves its interaction with molecular targets such as enzymes and cellular structures. The dye can bind to specific sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular processes .
類似化合物との比較
Similar Compounds
- Solvent Blue 38
- Oil Blue N
- Brilliant Blue R
Comparison
Acid Blue 59 is unique due to its specific chemical structure, which provides it with distinct properties such as high stability and vibrant color. Compared to similar compounds, Acid Blue 59 has a higher dye content and better heat stability, making it more suitable for applications in high-temperature processes .
特性
CAS番号 |
6378-88-7 |
|---|---|
分子式 |
C34H23N4NaO6S2 |
分子量 |
670.7 g/mol |
IUPAC名 |
sodium;5,9-dianilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate |
InChI |
InChI=1S/C34H24N4O6S2.Na/c39-45(40,41)31-18-10-17-25-33(31)28(36-23-13-6-2-7-14-23)20-30-34(25)37-26-21-32(46(42,43)44)27(35-22-11-4-1-5-12-22)19-29(26)38(30)24-15-8-3-9-16-24;/h1-21H,(H3,35,36,39,40,41,42,43,44);/q;+1/p-1 |
InChIキー |
RBYJOOWYRXEJAM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C5=C2C(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)

![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)




![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)




